6β-Hydroxy Dienogest

Drug Metabolism Cytochrome P450 Pharmacokinetics

6β-Hydroxy Dienogest is the definitive, fully characterized reference standard for accurate LC-MS/MS quantification of dienogest's primary CYP3A4-mediated metabolite. It ensures assay specificity and regulatory compliance for PK studies, TDM, and ANDA bioequivalence. Avoid quantitative bias from non-certified alternatives. Essential for reliable, auditable data.

Molecular Formula C₂₀H₂₅NO₃
Molecular Weight 327.42
Cat. No. B1158543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6β-Hydroxy Dienogest
Synonyms(6β,17α)-6,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile;  17α-Cyanomethyl-6β,17β-dihydroxyestra-4,9-dien-3-one; 
Molecular FormulaC₂₀H₂₅NO₃
Molecular Weight327.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6β-Hydroxy Dienogest: A Validated, High-Purity CYP3A4 Metabolite Reference Standard for Pharmacokinetic and Bioanalytical Studies


6β-Hydroxy Dienogest is a hydroxylated metabolite of the synthetic progestin dienogest, formed predominantly via cytochrome P450 3A4 (CYP3A4) mediated oxidation [1]. It is a fully characterized, chemically defined steroid with the molecular formula C₂₀H₂₅NO₃ and a molecular weight of 327.42 g/mol [2]. As a primary metabolite of a widely used therapeutic agent, its principal application is as a reference standard to support the development and validation of quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments of dienogest-containing formulations [3].

Why Substituting 6β-Hydroxy Dienogest with Unvalidated In-House Metabolite Preparations Compromises Bioanalytical Data Integrity


In quantitative bioanalysis, the use of non-certified, in-house generated, or structurally similar but distinct dienogest metabolites (such as 1β-hydroxy-dienogest or dienogest glucuronide) as analytical reference standards introduces unacceptable risks to data accuracy, reproducibility, and regulatory compliance. While dienogest itself is the primary circulating analyte, its metabolites like 6β-Hydroxy Dienogest require specific quantification to accurately assess drug metabolism pathways and potential drug-drug interactions (DDIs) mediated by CYP3A4 [1]. Employing a different metabolite or a material of unverified purity and identity can lead to significant quantitative bias due to differing ionization efficiencies in LC-MS/MS and the inability to confirm chromatographic resolution from other endogenous or exogenous compounds. The use of a well-characterized, high-purity reference standard is thus essential for method validation and ensures the generation of reliable, auditable data suitable for regulatory submission [2].

6β-Hydroxy Dienogest: Quantifiable Differentiation from Other Dienogest-Related Standards


Metabolic Pathway Specificity: CYP3A4-Dependent Hydroxylation Defines Its Distinct Role

6β-Hydroxy Dienogest is formed via a specific metabolic pathway. The primary enzyme responsible for dienogest metabolism is CYP3A4, which hydroxylates the parent drug at the 6β-position to form this specific metabolite, designated as M1 in regulatory documents [1]. This pathway is distinct from other potential hydroxylation sites (e.g., 1β-hydroxylation) [2]. This specificity is critical for studies investigating CYP3A4-mediated drug-drug interactions (DDIs), where monitoring the formation of 6β-Hydroxy Dienogest serves as a direct probe for enzyme activity. In contrast, using a reference standard for a different metabolite (e.g., a glucuronide conjugate) would not provide the same information on Phase I oxidative metabolism.

Drug Metabolism Cytochrome P450 Pharmacokinetics

Environmental Monitoring: A Unique Marker for Dienogest's Presence in Water Systems

6β-Hydroxy Dienogest serves as a specific environmental marker for dienogest contamination, with its presence documented in wastewater treatment plant (WWTP) effluents and surface waters [1]. Its detection provides a more robust assessment of the environmental fate of dienogest compared to monitoring the parent drug alone, as the metabolite's persistence and behavior can differ. This specific application was reported by Weizel et al. (2018), who developed an LC-MS/MS method capable of detecting 6β-hydroxy dienogest alongside 59 other steroids, achieving limits of quantification in the low ng/L range in environmental water samples [1].

Environmental Science Wastewater Analysis LC-MS/MS

Physicochemical Stability and Handling: Defined Degradation Point for Method Development

Unlike the parent drug dienogest, which is a stable white crystalline powder, 6β-Hydroxy Dienogest is a yellow solid with a reported melting point of >192°C (decomposition) . This defined decomposition temperature is a critical physical constant that serves as a tangible differentiator and a quality control parameter. For analytical method development, this data is essential for designing appropriate storage conditions and assessing thermal stability during sample preparation and analysis. The defined melting point provides a verifiable characteristic that is not available for many other uncharacterized or poorly documented dienogest metabolite preparations.

Analytical Chemistry Reference Standard Method Validation

Regulatory Compliance: Essential for ANDA Method Validation and Quality Control

6β-Hydroxy Dienogest is explicitly indicated for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) and commercial production of dienogest [1]. This contrasts with research-grade materials that lack the traceability and characterization necessary for regulatory submission. The availability of a well-characterized reference standard for a key metabolite is a specific requirement for demonstrating analytical method specificity and accuracy in bioequivalence studies, a step not required when only the parent drug is being analyzed.

Regulatory Affairs Quality Control ANDA

Validated Application Scenarios for 6β-Hydroxy Dienogest in Regulated and Environmental Science


LC-MS/MS Method Development and Validation for Dienogest Pharmacokinetic Studies

6β-Hydroxy Dienogest is the definitive reference standard for developing and validating LC-MS/MS methods to quantify this specific CYP3A4-derived metabolite in human plasma. Its use is essential for establishing assay specificity, linearity, accuracy, precision, and stability, as required by bioanalytical method validation guidelines [1]. This supports clinical trials and therapeutic drug monitoring by enabling the accurate measurement of the metabolite-to-parent drug ratio, a key indicator of CYP3A4 activity and potential drug-drug interactions [2].

Environmental Fate and Contaminant Monitoring in Wastewater and Surface Water

For environmental chemists, 6β-Hydroxy Dienogest serves as a critical analytical standard for tracing the presence and distribution of dienogest in aquatic environments. Its detection in WWTP effluents and rivers confirms its role as a specific environmental marker, as reported by Weizel et al. (2018) [3]. The compound's availability allows for the accurate quantification of this contaminant, providing essential data for environmental risk assessments and studies on the impact of pharmaceuticals in water systems.

Quality Control and Regulatory Support for Generic Dienogest Formulations (ANDAs)

Pharmaceutical manufacturers developing generic versions of dienogest-containing products (e.g., Visanne, Qlaira) rely on 6β-Hydroxy Dienogest as a reference standard for ANDA submissions. Its use is critical for demonstrating that the generic product's metabolic profile is comparable to the reference listed drug (RLD), a key requirement for establishing bioequivalence. The availability of a well-characterized, high-purity standard from reputable suppliers ensures compliance with FDA and other global regulatory authority expectations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6β-Hydroxy Dienogest

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.